molecular formula C20H30O3 B038134 Galanolactone CAS No. 115753-79-2

Galanolactone

Cat. No. B038134
CAS RN: 115753-79-2
M. Wt: 318.4 g/mol
InChI Key: MBPTXJNHCBXMBP-SDIIOJARSA-N
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Description

Galanolactone is a diterpenoid lactone first isolated from ginger . It is present in acetone extracts of ginger and is an antagonist at 5-HT3 receptors .


Molecular Structure Analysis

Galanolactone has a molecular formula of C20H30O3 . Its average mass is 318.450 Da and its monoisotopic mass is 318.219482 Da . It has double-bond stereo and 4 of 4 defined stereocentres .


Physical And Chemical Properties Analysis

Galanolactone is a powder . It is stable at -20°C for 3 years and at 4°C for 2 years . In solvent, it is stable at -80°C for 6 months and at -20°C for 1 month .

Mechanism of Action

Target of Action

Galanolactone, a diterpenoid lactone first isolated from ginger , primarily targets the 5-HT3 receptors . These receptors play a crucial role in the transmission of signals in the nervous system and are involved in various physiological processes.

Mode of Action

Galanolactone acts as an antagonist at the 5-HT3 receptors . This means it binds to these receptors but does not activate them, instead, it blocks them and prevents them from being activated by other substances. This action can lead to changes in signal transmission and can influence various physiological processes.

Pharmacokinetics

It is known to be soluble in acetone , which suggests that it may be well-absorbed in the body. More research is needed to fully understand the ADME properties of galanolactone and their impact on its bioavailability.

Result of Action

Galanolactone’s antagonistic action on the 5-HT3 receptors can lead to a variety of molecular and cellular effects. For instance, it has been shown to inhibit lipid accumulation and the expression of certain proteins involved in fat storage, such as adipocyte fatty acid-binding protein (aP2) and resistin, in a dose-dependent manner . This suggests that galanolactone may have potential anti-obesity effects.

Safety and Hazards

Galanolactone is not classified as a hazardous substance or mixture . In case of skin contact, rinse skin thoroughly with large amounts of water . If ingested, wash out mouth with water provided person is conscious . Never give anything by mouth to an unconscious person . Get medical attention . Do NOT induce vomiting unless directed to do so by medical personnel .

properties

IUPAC Name

(3E)-3-[2-[(1R,2S,4aS,8aS)-5,5,8a-trimethylspiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]-1-yl]ethylidene]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-18(2)9-4-10-19(3)15(18)7-11-20(13-23-20)16(19)6-5-14-8-12-22-17(14)21/h5,15-16H,4,6-13H2,1-3H3/b14-5+/t15-,16+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPTXJNHCBXMBP-SDIIOJARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CC=C4CCOC4=O)CO3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@]3([C@@H]2C/C=C/4\CCOC4=O)CO3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galanolactone

CAS RN

115753-79-2
Record name Galanolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115753-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galanolactone, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FX4852TYQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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